molecular formula C6H12O6 B1449633 D-[4,5,6-13C3]glucose CAS No. 478529-47-4

D-[4,5,6-13C3]glucose

Cat. No.: B1449633
CAS No.: 478529-47-4
M. Wt: 183.13 g/mol
InChI Key: WQZGKKKJIJFFOK-UGEGYHQVSA-N
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Description

D-[4,5,6-13C3]glucose: is a labeled form of glucose where the carbon atoms at positions 4, 5, and 6 are replaced with the carbon-13 isotope. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 183.13 g/mol .

Scientific Research Applications

Chemistry: D-[4,5,6-13C3]glucose is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. It helps in understanding the conformational changes and interactions at the molecular level .

Biology: In biological research, this compound is used to trace metabolic pathways. It helps in studying glucose metabolism, glycolysis, and the citric acid cycle. This labeled glucose is crucial in understanding diseases like diabetes and cancer .

Medicine: this compound is used in positron emission tomography (PET) imaging to study glucose uptake in tissues. This application is vital in diagnosing and monitoring cancer, as cancer cells exhibit higher glucose uptake compared to normal cells .

Industry: In the food industry, this compound is used to study the metabolic fate of glucose in various food products. It helps in optimizing fermentation processes and improving product quality .

Mechanism of Action

Target of Action

D-[4,5,6-13C3]glucose, a labeled form of D-glucose, primarily targets the same cellular components as D-glucose. It is utilized by cells in the same manner as glucose, serving as an essential energy source for many organisms .

Mode of Action

This compound interacts with its targets in the same way as D-glucose. It is metabolized through glycolysis, a series of reactions that convert glucose to pyruvate, generating ATP and NADH in the process .

Biochemical Pathways

This compound is involved in the same biochemical pathways as D-glucose. It is metabolized through glycolysis and can also be used in gluconeogenesis . In addition, it can act as a precursor to generate other biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar to those of D-glucose. It is rapidly absorbed and distributed throughout the body, metabolized primarily through glycolysis, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to energy production. The metabolism of this compound through glycolysis produces ATP, providing energy for cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of glucose metabolism can be affected by the availability of other nutrients, the presence of certain hormones, and the overall metabolic state of the organism .

Safety and Hazards

When handling D-glucose, it is recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Continuous glucose monitoring is an emerging technology that provides a continuous measure of interstitial glucose levels . The development of carbohydrate-containing drugs is another potential direction, with a focus on pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[4,5,6-13C3]glucose typically involves the incorporation of carbon-13 into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, labeled acetyl bromide can be used to introduce the carbon-13 isotope into the glucose structure .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes where microorganisms are fed with carbon-13 enriched substrates. This method is cost-effective and allows for the production of large quantities of labeled glucose .

Chemical Reactions Analysis

Types of Reactions: D-[4,5,6-13C3]glucose undergoes various chemical reactions similar to those of unlabeled glucose. These include:

Common Reagents and Conditions:

    Oxidation: Bromine water, mild acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Isomerization: Aqueous sodium hydroxide, mild heating.

Major Products:

    Oxidation: D-[4,5,6-13C3]gluconic acid.

    Reduction: D-[4,5,6-13C3]sorbitol.

    Isomerization: D-[4,5,6-13C3]fructose.

Comparison with Similar Compounds

Uniqueness: D-[4,5,6-13C3]glucose is unique due to the specific labeling at the 4th, 5th, and 6th carbon positions. This allows for detailed studies of the later stages of glycolysis and the citric acid cycle. The multiple labeling provides more comprehensive data on the metabolic pathways compared to single-labeled glucose .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UGEGYHQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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